molecular formula C17H16BrN3O2S B2509138 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207039-32-4

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2509138
CAS No.: 1207039-32-4
M. Wt: 406.3
InChI Key: GCCVVCSQPZNWGM-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic imidazole derivative featuring a 4-bromophenyl group at position 5 of the imidazole core, a furan-2-ylmethyl substituent at position 1, and a thioether-linked N-methylacetamide moiety at position 2. Its molecular formula is C₁₇H₁₇BrN₃O₂S, with a molecular weight of 416.3 g/mol (estimated).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-19-16(22)11-24-17-20-9-15(12-4-6-13(18)7-5-12)21(17)10-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVVCSQPZNWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H18BrN3OSC_{17}H_{18}BrN_3OS. It features a furan ring, an imidazole moiety, and a bromophenyl group, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to those containing the imidazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results.

CompoundActivityMIC (μg/mL)Reference
E. coli inhibitorYes7.1
S. aureus inhibitorYes6.5

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have shown that imidazole derivatives can activate caspase pathways, leading to increased apoptosis rates in various cancer cell lines.

  • Case Study : A related compound was found to induce apoptosis in liver cancer cells (SMMC7721) by upregulating caspase 3 expression, suggesting a mechanism that could also be relevant for 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide .

Anticonvulsant Activity

Imidazole-based compounds have also been investigated for anticonvulsant properties. In animal models, certain derivatives demonstrated effectiveness in reducing seizure activity without significant neurotoxicity.

The biological activity of the compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and signaling.
    • IC50 Values : Some related compounds have shown IC50 values as low as 0.212 µM against MAO-B, indicating strong inhibitory potential .
  • Cellular Pathways : The activation of apoptotic pathways through caspase activation is a common mechanism observed in related compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit notable antimicrobial properties. Studies have shown that derivatives containing halogen substitutions on phenyl rings enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, the furan ring may contribute to antifungal activity against pathogens like Candida albicans.

Anticancer Potential

The imidazole scaffold is associated with anticancer properties. Research has demonstrated that related compounds can inhibit cancer cell proliferation across various cancer types, including breast and lung cancers. For instance, imidazole derivatives have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant potential for further development as anticancer agents.

Anti-inflammatory Effects

Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Efficacy

A study on a series of imidazole derivatives demonstrated that halogen substitutions significantly enhanced antibacterial activity. The optimized structure maximized interactions with bacterial membranes, leading to improved efficacy against targeted pathogens.

Anticancer Activity

In vitro studies on MCF-7 cells showed that derivatives exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, comparable to established anticancer drugs like doxorubicin. These findings suggest that further development could lead to effective new treatments for cancer.

Comparison with Similar Compounds

Variation in Imidazole 1-Substituent (R₁)

Compound Name R₁ Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound Furan-2-ylmethyl C₁₇H₁₇BrN₃O₂S 416.3 Moderate polarity; unknown bioactivity
2-((5-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide 3-Chlorophenyl C₁₉H₁₆BrClN₃OS 473.8 Increased lipophilicity; potential CYP inhibition
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Allyl C₂₀H₁₈BrClN₃OS 504.8 Enhanced reactivity (allyl group); unconfirmed target binding
2-((5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide 4-(Difluoromethoxy)phenyl C₂₀H₁₇BrF₂N₃O₃S 506.3 High electronegativity; improved metabolic stability

Key Observations :

  • Furan-2-ylmethyl (target compound) provides a balance of polarity and aromaticity, likely favoring solubility over purely aryl-substituted analogues .

Variation in Acetamide N-Substituent (R₂)

Compound Name R₂ Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound N-methyl C₁₇H₁₇BrN₃O₂S 416.3 Compact structure; potential CNS activity
2-((5-(4-Bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide N-(4-chlorophenyl) C₂₂H₁₇BrClN₃O₂S 502.8 High lipophilicity; possible cytotoxicity
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide N-isopropyl C₂₀H₂₃N₃O₂S 369.5 Reduced steric hindrance; improved synthetic yield (~85%)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide N-(thiazol-2-yl) C₂₁H₁₇FN₄O₂S₂ 456.5 Hydrogen-bonding capacity; COX-1/2 inhibition (IC₅₀ = 1.2 μM)

Key Observations :

  • N-aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking but may increase toxicity risks .
  • N-heteroaryl substituents (e.g., thiazol-2-yl) introduce hydrogen-bonding motifs critical for enzyme inhibition, as seen in COX-1/2 inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sequential steps:

  • Imidazole Core Formation : React 4-bromobenzaldehyde with furan-2-ylmethylamine under acidic conditions to form the imidazole ring.
  • Thioether Linkage : Introduce the thioacetamide group via nucleophilic substitution using 2-chloro-N-methylacetamide in the presence of K₂CO₃ in DMF at 60–80°C .
  • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients). Final product purity (>95%) is confirmed by HPLC and NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the furan methylene proton appears as a singlet at δ ~5.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₂₂H₁₇BrClN₃O₂S; [M+H]+ ≈ 498.8 g/mol) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages to confirm purity .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Test inhibition of α-glucosidase or COX-1/2 using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry, and what software tools are recommended for refinement?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) and collect diffraction data using synchrotron radiation.
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, wR₂ < 0.10, and validation via CCDC deposition .
  • Ambiguity Resolution : Compare experimental bond lengths/angles (e.g., S–C bond ≈ 1.81 Å) with DFT-optimized models (Gaussian 16, B3LYP/6-31G*) .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the thioether to sulfoxide may reduce activity .
  • Dose Optimization : Conduct PK/PD modeling in rodent models to align effective in vivo doses with in vitro IC₅₀ values .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., BACE1 for neuroprotective effects). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • ADMET Prediction : Employ SwissADME to optimize solubility (LogS > -4) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) while minimizing hepatotoxicity .

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